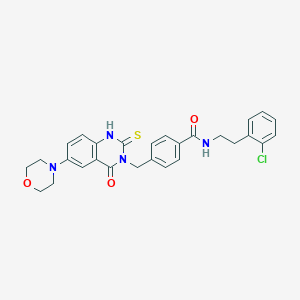

N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Descripción

Propiedades

Fórmula molecular |

C28H27ClN4O3S |

|---|---|

Peso molecular |

535.1 g/mol |

Nombre IUPAC |

N-[2-(2-chlorophenyl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide |

InChI |

InChI=1S/C28H27ClN4O3S/c29-24-4-2-1-3-20(24)11-12-30-26(34)21-7-5-19(6-8-21)18-33-27(35)23-17-22(32-13-15-36-16-14-32)9-10-25(23)31-28(33)37/h1-10,17H,11-16,18H2,(H,30,34)(H,31,37) |

Clave InChI |

WHMPCORVKJZYNB-UHFFFAOYSA-N |

SMILES canónico |

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5Cl |

Origen del producto |

United States |

Actividad Biológica

N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound notable for its diverse pharmacological potential. This article delves into its biological activity, exploring its structural components, synthesis methods, and interaction with biological systems.

Structure and Composition

The compound features several key structural motifs that contribute to its biological activity:

- Benzamide Core : Known for various medicinal properties.

- Morpholino Group : Enhances solubility and bioavailability.

- Quinazolinone Moiety : Associated with anticancer and antimicrobial activities.

- Chlorophenethyl Group : Increases lipophilicity, potentially enhancing therapeutic efficacy.

The molecular formula of the compound is .

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity by targeting various pathways involved in tumor growth. The presence of the quinazolinone ring in N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suggests potential efficacy against cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Antimicrobial Activity

Compounds with a quinazolinone structure have also been reported to possess antimicrobial properties. The unique combination of functional groups in N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide may enhance its effectiveness against various bacterial strains. Preliminary studies suggest that derivatives of this compound could inhibit the growth of Gram-positive and Gram-negative bacteria, although specific data on this compound's antimicrobial activity remains limited.

Synthesis Methods

The synthesis of N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves multiple steps, typically starting from readily available precursors. Common methods include:

- Formation of the Quinazolinone Core : Utilizing cyclization reactions involving appropriate anilines and isothiocyanates.

- Introduction of the Morpholino Group : Achieved through nucleophilic substitution reactions.

- Final Coupling with Benzamide : This step often involves coupling agents to facilitate the formation of the final product.

Interaction Studies

Understanding how N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide interacts with biological targets is crucial for elucidating its pharmacological profile. Techniques such as:

- Molecular Docking Studies : To predict binding affinities to various receptors.

- In Vitro Assays : To evaluate cellular responses upon treatment with the compound.

These studies are essential for determining the compound's mechanism of action and therapeutic potential.

Comparative Analysis

To highlight the uniqueness of N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, here is a comparison with structurally similar compounds:

| Compound Name | Structure Features | Key Biological Activities |

|---|---|---|

| N-(3-chlorophenethyl)-4-nitrobenzamide | Contains a nitro group | Anticancer activity but different mechanism |

| 6-Morpholinoquinazolinone | Lacks chlorophenyl group | Primarily studied for CNS activity |

| Thioxoquinazoline Derivatives | Focus on sulfur-containing heterocycles | Various reported biological activities |

This table illustrates that while these compounds share certain structural elements, the unique combination of functional groups in N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide may confer distinct pharmacological properties not fully explored in related compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

The quinazolinone structure within N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is particularly notable for its anticancer properties. Quinazolinones have been extensively studied for their ability to inhibit various cancer cell lines.

Case Studies:

- In vitro Studies : Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. For instance, derivatives of quinazolinone have shown promising results in inducing apoptosis in cancer cells .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation .

Antimicrobial Properties

N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide also shows potential as an antimicrobial agent. The presence of the thioxo group and the benzamide core enhances its ability to interact with microbial targets.

Antimicrobial Activity:

- Spectrum of Activity : Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values suggest that it could be effective against resistant strains .

Table 1: Antimicrobial Efficacy Comparison

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide | 10 | Staphylococcus aureus, Escherichia coli |

| Standard Antibiotic | 5 | Staphylococcus aureus |

Drug Development Potential

The unique structural features of N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide position it as a candidate for further drug development.

Research Directions:

- Bioavailability Studies : Given its lipophilic nature due to the chlorophenethyl group, research into its pharmacokinetics and bioavailability is essential. Enhanced bioavailability could lead to improved therapeutic outcomes .

- Combination Therapies : Investigating the compound's efficacy in combination with existing therapies could reveal synergistic effects that enhance treatment efficacy against resistant pathogens or tumors .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and properties of the target compound with structurally related derivatives:

Key Observations:

Quinazolinone vs. Thiazolidinone Cores: The target compound’s quinazolinone core differs from thiazolidinones (e.g., 4g, 4h) in electronic properties.

Substituent Effects: 6-Morpholino Group: Unique to the target compound, this substituent may improve solubility and modulate kinase interactions, as morpholino moieties are common in kinase inhibitors (e.g., mTOR inhibitors) . Halogenated Aryl Groups: Compounds with fluorophenyl (3k) or chlorophenyl (4g) substituents exhibit varied bioactivities.

Bioactivity Trends: Quinazolinones with dioxo groups (e.g., 3e, 3k) show tyrosinase inhibition, while thiazolidinones (4g) demonstrate anticancer activity. The target compound’s 2-thioxo group may shift its mechanism toward redox modulation or ferroptosis induction, as seen in other sulfur-containing heterocycles .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.